Home > Products > Screening Compounds P72417 > 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide - 953209-75-1

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Catalog Number: EVT-3082316
CAS Number: 953209-75-1
Molecular Formula: C20H20N2O4
Molecular Weight: 352.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Description: This field involves the construction of complex organic molecules from simpler starting materials [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Structural Elucidation

  • Description: This field involves determining the three-dimensional structure of molecules using techniques like X-ray crystallography, NMR spectroscopy, and computational methods [, , , , , , , , , , , , , , , , ].

Structure-Activity Relationship (SAR) Studies

  • Description: This field investigates how changes in the molecular structure of a compound affect its biological activity [, ].
Applications

Heterocyclic Chemistry

  • Description: This field encompasses the synthesis, properties, and reactions of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in their ring structure [, , , , , , , , , , , , , , , , , , , , , , , ].

Medicinal Chemistry

  • Description: This field focuses on the design, synthesis, and development of new pharmaceutical agents [, , , , , , , , , , ].

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, C37H41ClN4O8, is a methanol solvate studied for its potential biological activity and crystal structure. []

    (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

    Compound Description: This compound (3), (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized via reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and 2-acetylbenzofuran (2) and its structure was confirmed using NMR and X-ray diffraction. []

    (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine

    Compound Description: This compound (C25H21N5OS) was analyzed for its crystal structure using X-ray diffraction. []

    3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound (I) is a heterocyclic 1,3,4-oxadiazole derivative distinguished by its methoxyphenyl ring and benzonitrile group. []

    N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: This compound (II) is another heterocyclic 1,3,4-oxadiazole derivative, featuring a chlorophenyl ring and an acetamide group. []

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound was synthesized as a potential anticancer agent using a “cost-effective” approach and characterized using NMR and LC-MS. []

    Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate

    Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism was studied. A key finding was its methylation by N-methyltransferase to form 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. []

    N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

    Compound Description: This compound, synthesized as part of a series, demonstrated potent cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. []

    2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

    Compound Description: Also known as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, this novel compound's structure was confirmed using spectroscopic techniques and X-ray diffraction analysis. []

    3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives

    Compound Description: This series of compounds was synthesized and evaluated for anxiolytic activity, with some derivatives demonstrating comparable or superior activity to reference drugs like diazepam and gidazepam. []

    3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

    Compound Description: This compound was synthesized from vanillin through a series of reactions and characterized by NMR and mass spectrometry. It showed promising docking scores with anti-tuberculosis targets (4ASE and 1RJB) and significant structural similarity (56.9%) to ciprofloxacin. []

    N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate

    Compound Description: This novel salt functions as an EGFR inhibitor and exhibits potential in treating various EGFR-mediated cancers, including those with L858R, 1790M, and Exon19 mutations. It has shown particular promise in addressing T790M mutations in non-small cell lung cancer (NSCLC). [, ]

    2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

    Compound Description: This compound acts as a selective serotonin 2A receptor inverse agonist, showing potential as a therapeutic agent for psychosis. Unlike typical antipsychotics, it displays a lower risk of dose-limiting side effects due to its low affinity for D2 and H1 receptors. []

    (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

    Compound Description: This compound, a potent non-peptidic formyl peptide receptor (FPR) agonist, was synthesized and radiolabeled with carbon-11 for potential in vivo visualization of FPRs using positron emission tomography (PET). Despite its potential, its low blood-brain barrier penetration hampered its application in imaging brain FPRs. []

    1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    Compound Description: This compound exhibits high binding affinity for the cerebral cannabinoid receptor (CB1) and holds potential as a PET radioligand for imaging CB1 receptors in the brain. []

    1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    Compound Description: This compound also displays high binding affinity for CB1 receptors and shows potential as a PET radioligand for imaging CB1 receptors in the brain. []

    N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

    Compound Description: The crystal structure of this compound was analyzed, revealing a chair conformation for the piperazine ring and specific dihedral angles for the quinoline and methoxyphenyl rings. []

    Compound Description: X-ray crystallography analysis of this compound revealed a specific dihedral angle between its pyridine and benzene rings. The molecules are linked via O—H⋯N hydrogen bonds, creating chains along the a axis. []

    N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

    Compound Description: This compound is a potent, selective, and orally bioavailable pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). It has been investigated for its potential in treating anemia and has progressed to human clinical trials. []

    2-Methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one

    Compound Description: This compound is the product of a ring transformation reaction from S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide. The kinetics and mechanism of this reaction have been studied in detail. []

    Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN4]platinum(II)

    Compound Description: The crystal structure of this platinum(II) complex, containing two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands, has been characterized. []

    N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide

    Compound Description: This compound, synthesized via Suzuki coupling, displayed significant activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL−1. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

    Compound Description: This compound, synthesized and characterized using NMR and X-ray crystallography, showcases a two-dimensional supramolecular network in its crystal structure formed through N—H⋯N and C—H⋯N hydrogen bonds. []

    6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

    Compound Description: The crystal structure of this compound, determined using X-ray crystallography, shows a supramolecular structure stabilized by C—H⋯O, N—H⋯S hydrogen bonds, and π–π interactions. []

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

    Compound Description: MMPP, a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, demonstrated neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration. []

    Compound Description: This series of compounds were synthesized and characterized as part of a study investigating novel derivatives with potential biological activity. []

    N-{[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline

    Compound Description: This compound displayed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, exhibiting a 38.24% decrease in paw volume at a dose of 50 mg/kg body weight. []

    Compound Description: This compound exhibited high sensitivity towards Bacillus subtilis in antibacterial assays. Molecular docking studies indicated a strong binding affinity for the 3UZ0 and 1T9U bacterial protein targets. []

    6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: These compounds are potent aromatase inhibitors, structurally resembling second- and third-generation nonsteroidal aromatase inhibitors. []

    Methyl 11-hydroxy-9-[1-(4-methoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl]-18-oxo-10-oxa-2-azapentacyclo[9.7.0.01,8.02,6.012,17]octadeca-12(17),13,15-triene-8-carboxylate

    Compound Description: The crystal structure of this complex compound has been characterized in detail, revealing intricate ring conformations and intermolecular interactions. []

    N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline

    Compound Description: The crystal structure of this compound has been elucidated, revealing specific conformational features and dihedral angles within the molecule. []

    (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

    Compound Description: This compound serves as a key intermediate in synthesizing biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []

    Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: This compound's crystal structure reveals a pyrrolidine ring in an envelope conformation and specific dihedral angles between the β-lactam ring and its substituents. []

    Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: The crystal structure of this compound reveals a planar β-lactam ring and a twist conformation for the pyrrolidine ring. []

    Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate

    Compound Description: The crystal structure of this compound shows weak intermolecular C—H⋯O hydrogen bonds forming centrosymmetric dimers. []

    3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

    Compound Description: TZB-30878 is a novel compound exhibiting dual action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. It has shown promise as a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). []

    N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives

    Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized as potential anticancer agents. []

    (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

    Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, demonstrated potent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

    Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one (3)

    Compound Description: This compound was synthesized from the hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate and served as a precursor for various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []

    Properties

    CAS Number

    953209-75-1

    Product Name

    2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

    IUPAC Name

    2-(4-methoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide

    Molecular Formula

    C20H20N2O4

    Molecular Weight

    352.39

    InChI

    InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)11-20(23)21-13-16-12-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)

    InChI Key

    SCVPNUIMWJVULN-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.